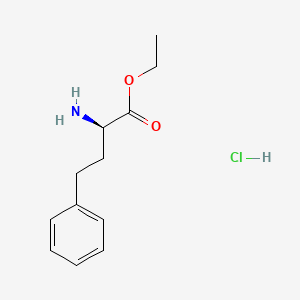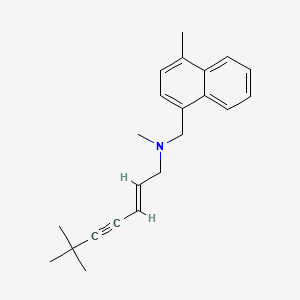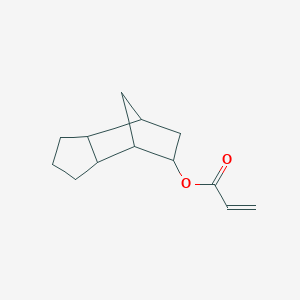
1-(4-Methoxybenzyl)-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Diese Verbindung dient als wertvoller Baustein in der Arzneimittelforschung. Ihre Struktur ist günstig für Modifikationen, die zur Entwicklung neuer Arzneimittel führen können. Der Pyrazolring insbesondere ist aufgrund seiner pharmakologischen Eigenschaften ein häufiges Motiv in vielen Medikamenten .
Organische Synthese
In der modernen organischen Synthese wird „1-(4-Methoxybenzyl)-1H-pyrazol-4-carbaldehyd“ als Vorläufer für die Synthese verschiedener bioaktiver Moleküle verwendet. Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle mit potenzieller biologischer Aktivität .
Pflanzenschutzmittel
Die Derivate der Verbindung können zur Synthese von Pflanzenschutzmitteln verwendet werden. Diese Derivate können als Zwischenprodukte bei der Herstellung von Stoffen dienen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .
Wirkmechanismus
Target of action
The compound belongs to the class of organic compounds known as benzylpyrazoles, which are aromatic compounds containing a pyrazole ring substituted at one carbon atom by a benzyl group. Benzylpyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of action
The mode of action of a benzylpyrazole would depend on its specific structure and the biological target it interacts with. For instance, some benzylpyrazoles might inhibit or activate certain enzymes, while others might bind to specific receptors and modulate their activity .
Biochemical pathways
The involvement of a benzylpyrazole in biochemical pathways would depend on its specific biological target. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a benzylpyrazole would depend on its specific structure. Factors such as its size, polarity, and the presence of functional groups can influence its absorption in the gut, distribution in the body, metabolism in the liver, and excretion .
Result of action
The molecular and cellular effects of a benzylpyrazole would depend on its mode of action and the biological target it interacts with. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a benzylpyrazole. For instance, certain conditions might enhance or inhibit its interaction with its biological target .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13-14/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVPEKERHITDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570226 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153687-35-5 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)


![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
